molecular formula C20H20N4OS B12254251 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,2-diphenylacetamide

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B12254251
M. Wt: 364.5 g/mol
InChI Key: OUQZOKGIAADWAY-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,2-diphenylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C20H20N4OS/c1-14-22-23-20(26-14)24-12-17(13-24)21-19(25)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,21,25)

InChI Key

OUQZOKGIAADWAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,2-diphenylacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole with azetidine and diphenylacetic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives generally involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,2-diphenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt DNA replication processes, inhibit enzyme activity, and induce apoptosis in cancer cells. The compound may also interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,2-diphenylacetamide is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the azetidine ring and diphenylacetamide moiety enhances its potential as a therapeutic agent .

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